N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is a synthetic compound characterized by its complex molecular structure and potential applications in scientific research. This compound is classified under oxalamides, which are derivatives of oxalic acid that have been modified to include amine functionalities. The compound's unique features arise from its specific substituents, including a cyanophenyl group and a dimethylamino-naphthyl ethyl moiety.
The compound can be found in various chemical databases, including BenchChem and ChemSrc, where it is cataloged under the CAS number 941977-05-5. These databases provide essential information regarding its molecular formula, structural data, and potential applications in research.
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide falls into the category of organic compounds specifically within the oxalamide class. Its classification is significant for understanding its reactivity and potential biological interactions.
The synthesis of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide typically involves several key steps:
The molecular formula for N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide is , with a molecular weight of approximately 386.4 g/mol.
The compound features:
CN(C)c1ccc(C(CNC(=O)C(=O)Nc2ccccc2C#N)N(C)C)cc1
.N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide can undergo several types of chemical reactions:
The mechanism of action for N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide involves its interaction with specific biological targets, potentially influencing various biochemical pathways.
This compound may interact with cellular receptors or enzymes, affecting signal transduction pathways that regulate cellular functions.
The pharmacokinetic properties include:
While specific physical properties such as density and boiling point are not available, the molecular weight provides insight into its potential behavior in solution.
Key chemical properties include:
N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide has potential applications in scientific research, particularly in studies related to:
This comprehensive analysis highlights the significance of N1-(2-cyanophenyl)-N2-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)oxalamide in both synthetic chemistry and its potential applications in various scientific fields. Further research is warranted to explore its full capabilities and optimize its use in practical applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2